
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(5-methyloxolan-2-yl)propanamide
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Overview
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(5-methyloxolan-2-yl)propanamide is a synthetic organic compound characterized by its unique structural features, including an indene moiety and a substituted oxolane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(5-methyloxolan-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indene Derivative: Starting with a suitable indene precursor, the hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Oxolane Ring Formation: The oxolane ring is synthesized through a cyclization reaction involving a suitable diol precursor. This step may involve acid-catalyzed cyclization using sulfuric acid (H₂SO₄) or other strong acids.
Amide Bond Formation: The final step involves coupling the indene derivative with the oxolane derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the indene moiety can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring, where halogenation or alkylation can occur using reagents like alkyl halides or halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Substitution: Alkyl halides, halogenating agents
Major Products
Oxidation: Ketones or aldehydes
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(5-methyloxolan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.
Pathways: Interference with cellular pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(5-methyloxolan-2-yl)acetamide
- N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(5-methyloxolan-2-yl)butanamide
Uniqueness
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(5-methyloxolan-2-yl)propanamide is unique due to its specific combination of an indene moiety and a substituted oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(5-methyloxolan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11-6-7-13(21-11)8-9-16(20)18-17-14-5-3-2-4-12(14)10-15(17)19/h2-5,11,13,15,17,19H,6-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWQYKDITBFJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)NC2C(CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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